
Quinolinium, 8-hydroxy-1-methyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 8-hydroxy-1-methyl-, acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research fields. The presence of the 8-hydroxy group and the acetate moiety enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 8-hydroxy-1-methyl-, acetate typically involves the reaction of 8-hydroxyquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
8-Hydroxyquinoline+Acetic Anhydride→Quinolinium, 8-hydroxy-1-methyl-, acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Quinolinium, 8-hydroxy-1-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinolinium salts, hydroquinoline derivatives, and substituted quinolinium compounds.
科学的研究の応用
Quinolinium, 8-hydroxy-1-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anticancer and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, acetate involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It also interferes with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the acetate group.
Quinoline: A simpler structure with a wide range of applications but lower biological activity compared to its derivatives.
Quinolinium Salts: Various salts with different counterions that exhibit unique properties and applications.
Uniqueness
Quinolinium, 8-hydroxy-1-methyl-, acetate is unique due to the presence of both the 8-hydroxy group and the acetate moiety. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
88892-92-6 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
1-methylquinolin-1-ium-8-ol;acetate |
InChI |
InChI=1S/C10H9NO.C2H4O2/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-2(3)4/h2-7H,1H3;1H3,(H,3,4) |
InChIキー |
ZYYQIYPQNHPNLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


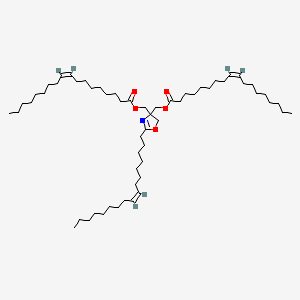


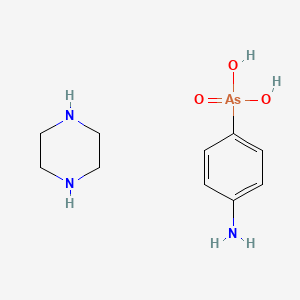
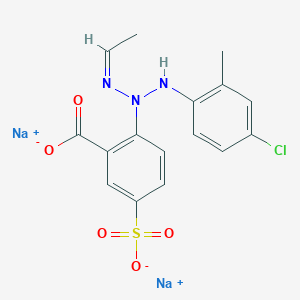

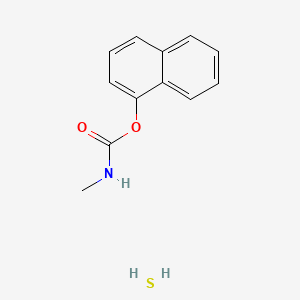
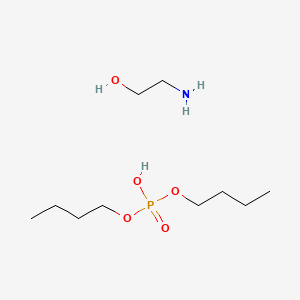



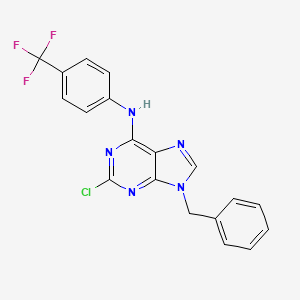
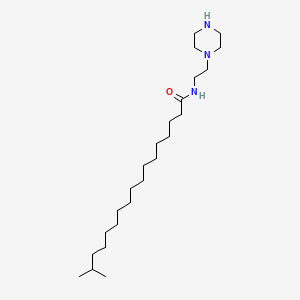
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
